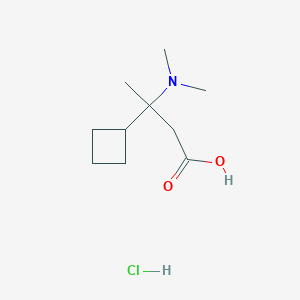

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride

CAS No.: 2408972-40-5

Cat. No.: VC6655736

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408972-40-5 |

|---|---|

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.73 |

| IUPAC Name | 3-cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-10(11(2)3,7-9(12)13)8-5-4-6-8;/h8H,4-7H2,1-3H3,(H,12,13);1H |

| Standard InChI Key | NOBOKZSCKORQDP-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)(C1CCC1)N(C)C.Cl |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-cyclobutyl-3-(dimethylamino)butanoic acid hydrochloride, reflecting its substitution pattern. The molecular formula is C₁₀H₁₉NO₂·HCl, with a molecular weight of 221.73 g/mol . The hydrochloride salt form improves solubility in polar solvents compared to the free base.

Structural Features

The molecule comprises:

-

A cyclobutyl group at the C3 position, introducing ring strain and conformational constraints.

-

A dimethylamino group (–N(CH₃)₂) at C3, contributing basicity and hydrogen-bonding potential.

-

A butanoic acid backbone with a carboxylic acid terminus, enabling salt formation or esterification .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂·HCl | |

| InChI Code | 1S/C10H19NO2.ClH/c1-10(...) | |

| InChI Key | NOBOKZSCKORQDP-UHFFFAOYSA-N | |

| SMILES | CC(C(CC(=O)O)(C1CCC1)N(C)C)Cl |

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly disclosed, analogous methods for cyclobutyl-containing amines suggest a multi-step approach:

-

Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis.

-

Amination: Introduction of the dimethylamino group using dimethylamine under nucleophilic substitution conditions.

-

Carboxylic Acid Formation: Oxidation or hydrolysis of a nitrile/ester precursor.

-

Salt Formation: Treatment with HCl in a polar solvent like dichloromethane or DMSO .

A patent (WO2009085858A1) describes related syntheses of cyclobutylmethyl amines using dichloromethane and potassium carbonate, which may inform potential scale-up strategies .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in water (≥10 mg/mL), DMSO, and methanol; sparingly soluble in apolar solvents .

-

Stability: Stable at room temperature for ≥24 months when stored desiccated at 2–8°C .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Storage Temperature | 2–8°C (desiccated) | |

| pH (1% aqueous) | 2.5–3.5 | |

| LogP (predicted) | 1.2 ± 0.3 | |

| pKa (carboxylic acid) | ~4.5 |

Applications in Chemical Research

Building Block in Synthesis

The compound serves as a precursor for:

-

Peptidomimetics: Via coupling of the carboxylic acid to amino groups.

-

Quaternary Ammonium Salts: Alkylation of the dimethylamino group.

Catalysis and Materials Science

Cyclobutylamines are explored in asymmetric catalysis, though this derivative’s role remains unstudied.

Future Perspectives

Research Gaps

-

Pharmacokinetic Studies: ADME properties remain uncharacterized.

-

Target Identification: Proteomic studies to map protein interactions.

Synthetic Optimization

Development of enantioselective routes to access stereoisomers could enhance therapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume